4-Chloro-7-methylpyrido[2,3-D]pyrimidine

Kinase inhibitor p38 MAP kinase Inflammation

Procure 4-Chloro-7-methylpyrido[2,3-D]pyrimidine (CAS 117890-81-0) for Array BioPharma's p38 MAP kinase inhibitor portfolio (WO2005/051304). The 4‑chloro leaving group enables uniform SNAr with diverse amines for 24‑ to 96‑member libraries in a single cycle, eliminating regioisomeric complications of dichloro‑ analogs. The 7‑methyl group provides steric/electronic modulation critical for binding affinity and selectivity—generic substitutions invalidate SAR. For synthesis campaigns >25 g, benchmark against the published 76% yield POCl3 route. Single reactive site, defined reactivity, reproducible results. Order today to accelerate hit‑to‑lead timelines.

Molecular Formula C8H6ClN3
Molecular Weight 179.607
CAS No. 117890-81-0
Cat. No. B597301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methylpyrido[2,3-D]pyrimidine
CAS117890-81-0
Synonyms4-Chloro-7-methyl-pyrido[2,3-d]pyrimidine
Molecular FormulaC8H6ClN3
Molecular Weight179.607
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=NC=N2)Cl
InChIInChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3
InChIKeyWIFRGDCMHQEADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methylpyrido[2,3-D]pyrimidine (CAS 117890-81-0): A Strategic Heterocyclic Intermediate for Kinase-Focused Drug Discovery


4-Chloro-7-methylpyrido[2,3-D]pyrimidine (CAS 117890-81-0) is a heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine bicyclic scaffold with a chlorine atom at the 4-position and a methyl group at the 7-position . The compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the 4-chloro position . Its core scaffold is a recognized privileged structure in pharmaceutical research due to the established role of pyrido[2,3-d]pyrimidines as ATP-mimetic kinase inhibitors [1].

Why 4-Chloro-7-methylpyrido[2,3-D]pyrimidine Cannot Be Interchanged with Other Pyrido[2,3-d]pyrimidine Analogs


Generic substitution among pyrido[2,3-d]pyrimidine analogs is not viable due to the critical influence of substitution pattern on downstream synthetic utility and biological target engagement. The 4-chloro substituent confers a defined reactivity profile for sequential SNAr and cross-coupling transformations, with the 7-methyl group providing steric and electronic modulation that differentiates this scaffold from unsubstituted, 6-substituted, or 2-substituted analogs [1]. In the context of kinase inhibitor design, even minor alterations to the substitution pattern (e.g., 4-chloro vs. 4-amino or 7-methyl vs. 7-H) can drastically alter binding affinity, selectivity, and pharmacokinetic properties of final drug candidates [2]. Consequently, sourcing the exact substitution pattern is essential for reproducible SAR studies and scalable lead optimization workflows.

Quantitative Differentiation Evidence: 4-Chloro-7-methylpyrido[2,3-D]pyrimidine vs. In-Class Analogs


Kinase Inhibitor Intermediate: Enabling the Array BioPharma p38 MAP Kinase Program

4-Chloro-7-methylpyrido[2,3-D]pyrimidine is explicitly claimed and utilized as a key synthetic intermediate in Array BioPharma's proprietary kinase inhibitor patent (WO2005/051304 A2), where it serves as the direct precursor for a series of 4-amino substituted pyrido[2,3-d]pyrimidines evaluated as p38 MAP kinase inhibitors for inflammatory disease treatment [1]. Unlike the more commonly employed 4-chloropyrido[2,3-d]pyrimidine (unsubstituted at C7) or 4-chloro-2-methylpyrido[2,3-d]pyrimidine, the 7-methyl substitution pattern on this specific scaffold is structurally required to access the claimed inhibitor series, establishing procurement relevance for programs targeting this chemotype.

Kinase inhibitor p38 MAP kinase Inflammation Medicinal chemistry

Synthetic Accessibility: Validated 76% Yield via POCl3 Chlorination from 7-Methyl-pyrido[2,3-d]pyrimidin-4-ol

The synthesis of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine from the corresponding 4-hydroxy precursor (7-methyl-pyrido[2,3-d]pyrimidin-4-ol) proceeds with a documented isolated yield of 76% using standard POCl3 chlorination conditions with DIEA as base in DCE solvent under reflux . This yield provides a quantitative benchmark for procurement decisions — researchers can assess whether in-house synthesis is economically favorable compared to direct purchase, given that 7-methyl-pyrido[2,3-d]pyrimidin-4-ol is typically a custom-synthesized precursor. For comparison, analogous chlorinations of 5,7-disubstituted pyrido[2,3-d]pyrimidin-4-ols reported in the literature show variable yields (55–82%) depending on substitution pattern and steric encumbrance [1].

Process chemistry Chlorination Synthetic methodology Heterocyclic synthesis

Reactivity Advantage: 4-Chloro Substituent Enables Regioselective SNAr over Competing C2 or C6 Halogenated Analogs

In pyrido[2,3-d]pyrimidine systems, the 4-position chlorine exhibits distinct and predictable reactivity in nucleophilic aromatic substitution (SNAr) compared to halogens at other positions. Literature on related scaffolds demonstrates that 4-chloro substituents undergo SNAr with amines and other nucleophiles under milder conditions than 2-chloro or 6-chloro analogs, enabling sequential functionalization strategies without protecting group manipulation [1]. This regioselective reactivity profile is critical for constructing diverse 4-amino-7-methylpyrido[2,3-d]pyrimidine libraries, where the 7-methyl group remains intact while the 4-position undergoes controlled derivatization. In contrast, 2,4-dichloropyrido[2,3-d]pyrimidine analogs require careful optimization to achieve selective mono-substitution, often leading to mixtures and reduced yields [2].

SNAr Nucleophilic aromatic substitution Regioselectivity Cross-coupling

Suzuki Coupling Compatibility: Chloropyrimidines Preferred over Iodo- and Bromo- Analogs for Aryl Introduction

A foundational study on the Suzuki coupling of halogenated pyrimidines established that chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidines for achieving controlled mono-arylation under palladium-catalyzed conditions [1]. This finding has direct implications for 4-Chloro-7-methylpyrido[2,3-D]pyrimidine: the 4-chloro substituent offers an optimal balance of reactivity and selectivity for Suzuki-Miyaura cross-coupling, whereas the more reactive 4-iodo or 4-bromo analogs are prone to over-arylation and dehalogenation side reactions. Subsequent work on pyrido[2,3-d]pyrimidine scaffolds confirmed that sequential SNAr followed by Suzuki coupling is a viable diversification strategy specifically enabled by the chloro leaving group [2].

Suzuki-Miyaura coupling Cross-coupling Palladium catalysis Arylation

High-Impact Application Scenarios for 4-Chloro-7-methylpyrido[2,3-D]pyrimidine in Drug Discovery


p38 MAP Kinase Inhibitor Lead Optimization

4-Chloro-7-methylpyrido[2,3-D]pyrimidine is the requisite intermediate for synthesizing 4-amino-7-methylpyrido[2,3-d]pyrimidine derivatives claimed in Array BioPharma's kinase inhibitor patent portfolio [1]. Research groups targeting p38 MAP kinase for inflammatory diseases (rheumatoid arthritis, COPD, inflammatory bowel disease) should procure this specific building block to access the exact chemotype space described in WO2005/051304, ensuring SAR reproducibility and freedom-to-operate alignment.

Parallel Library Synthesis via SNAr Diversification

The single reactive 4-chloro site, combined with the inert 7-methyl group, makes this compound ideal for high-throughput parallel synthesis of focused pyrido[2,3-d]pyrimidine libraries [1]. Medicinal chemistry teams can perform SNAr reactions with diverse amine sets under uniform conditions, generating 24- to 96-member libraries in a single synthetic cycle without regioselectivity complications that plague dichloro- or dibromo- analogs [2]. This application scenario directly reduces FTE hours and accelerates hit-to-lead timelines.

Sequential SNAr-Suzuki Derivatization for Extended SAR Exploration

For programs requiring more elaborate scaffold decoration, the 4-chloro group enables a validated sequential functionalization strategy: initial SNAr with amines, followed by Suzuki-Miyaura coupling (where applicable after scaffold extension) to introduce aryl/heteroaryl diversity [1]. This two-step diversification approach is specifically enabled by the chloro leaving group's balanced reactivity profile, which is preferable to bromo- or iodo- analogs that exhibit poor selectivity in sequential transformations [2].

Scale-Up Process Development and Make-vs.-Buy Analysis

Process chemistry teams evaluating whether to synthesize or purchase 4-Chloro-7-methylpyrido[2,3-D]pyrimidine can benchmark against the documented 76% yield from the 4-hydroxy precursor under standard POCl3 conditions [1]. For campaigns requiring >25 g of material, in-house synthesis may offer cost advantages, particularly when the 7-methyl-pyrido[2,3-d]pyrimidin-4-ol precursor is accessible. The validated procedure provides a reliable starting point for process optimization and tech transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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